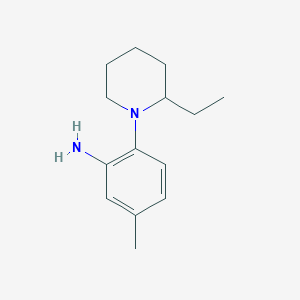

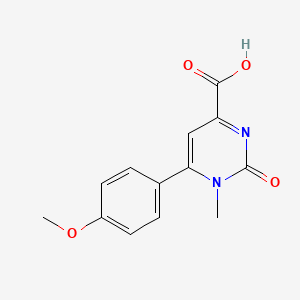

2-(2-Ethyl-1-piperidinyl)-5-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Ethyl-1-piperidinyl)-5-methylaniline (2-EPM) is an organic compound that is widely used in the scientific research field, particularly in the fields of biochemistry and physiology. It is a structural analog of the neurotransmitter dopamine and is used as a research tool to study the effects of dopamine in the body. 2-EPM has been studied extensively in the laboratory and has been found to have a number of unique properties, including its ability to act as an agonist at certain dopamine receptors and its ability to inhibit certain enzymes involved in the metabolism of dopamine.

Scientific Research Applications

Polymer Analysis and Characterization : D'Aprano, Leclerc, and Zotti (1992) studied the electrochemical polymerization of related compounds, including 2-ethylaniline. They found that these polymers undergo an acid-base transition in acidic conditions, leading to the formation of a protonated form. This research provides insights into the properties of polymers derived from compounds similar to 2-(2-Ethyl-1-piperidinyl)-5-methylaniline (D'Aprano, Leclerc, & Zotti, 1992).

Synthesis of Anticancer Agents : Rehman et al. (2018) conducted research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. This research indicates the role of piperidine derivatives in developing novel anticancer drugs, which could include derivatives of 2-(2-Ethyl-1-piperidinyl)-5-methylaniline (Rehman et al., 2018).

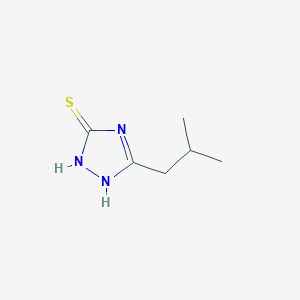

Antibacterial Activity of Thiophenes : Al-Adiwish, Yaacob, Adan, and Nazlina (2012) synthesized compounds including 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, and reported their antibacterial activities. This study suggests the potential of piperidine derivatives in antibacterial applications, which may extend to compounds like 2-(2-Ethyl-1-piperidinyl)-5-methylaniline (Al-Adiwish et al., 2012).

Synthesis and Antibacterial Activity of Novel Compounds : Zaki, Kamal El‐Dean, Radwan, and Sayed (2019) synthesized a series of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which were evaluated for their antimicrobial activity. This research contributes to understanding the potential antibacterial applications of piperidinyl compounds (Zaki et al., 2019).

Potential Anxiolytic and Antidepressant Effects : Wesołowska, Nikiforuk, and Stachowicz (2006) explored the effects of a selective 5-HT7 receptor antagonist with a piperidinyl structure, highlighting its potential anxiolytic and antidepressant activity. This research indicates the therapeutic potential of piperidine derivatives in mental health treatments (Wesołowska, Nikiforuk, & Stachowicz, 2006).

Mechanism of Action

properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)14-8-7-11(2)10-13(14)15/h7-8,10,12H,3-6,9,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYRNLWMCRVIHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

![3-[(3,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B1318575.png)